Indole-5-carboxaldehyde

Overview

Description

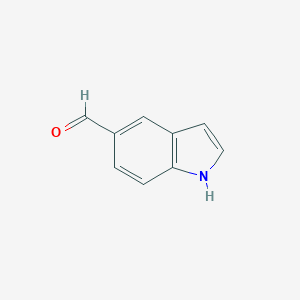

Indole-5-carboxaldehyde, also known as 5-formylindole, is an organic compound with the molecular formula C9H7NO. It is a derivative of indole, a bicyclic aromatic heterocycle that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is a valuable intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-5-carboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formyl derivative . Another method involves the oxidation of indole-5-methanol using oxidizing agents such as manganese dioxide or pyridinium chlorochromate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Indole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-5-carboxylic acid.

Reduction: Indole-5-methanol.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Key Properties

- Chemical Formula : C₉H₇NO

- Molecular Weight : 161.16 g/mol

- Solubility : Insoluble in water, sensitive to air, and incompatible with oxidizing agents .

Scientific Research Applications

This compound has been utilized in several significant research areas:

Medicinal Chemistry

ICA serves as a precursor for synthesizing various biologically active compounds:

- Curcumin Derivatives : ICA is used in the preparation of curcumin derivatives known for their anti-proliferative and anti-inflammatory properties. These derivatives have shown potential in treating various cancers and inflammatory diseases .

- Aurora Kinase A Inhibitors : Structure-based drug design involving ICA has led to the development of inhibitors targeting Aurora kinase A, which plays a crucial role in cell division and cancer progression .

Organic Synthesis

ICA is employed in the synthesis of complex organic molecules:

- Dibenzylideneacetone Derivatives : Used as a reactant in stereoselective synthesis, these derivatives serve as β-amyloid imaging probes, which are important in Alzheimer's disease research .

- Para-Para Stilbenophanes : These compounds are synthesized via McMurry coupling reactions involving ICA, showcasing its utility in creating novel materials .

Biological Studies

Research has demonstrated that ICA and its derivatives exhibit various biological activities:

- Cytotoxicity Against Cancer Cells : Studies have reported that derivatives of ICA possess significant cytotoxic effects against multiple cancer cell lines, indicating their potential as therapeutic agents.

- Antimicrobial Activity : Compounds derived from ICA have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting their application in developing new antibiotics.

Cytotoxicity Against Cancer Cell Lines

A series of studies evaluated the cytotoxic effects of ICA-derived compounds on breast and colon cancer cell lines. The results indicated IC50 values in the low micromolar range, outperforming some conventional chemotherapeutics in specific assays.

Anti-inflammatory Action

In vivo studies demonstrated that ICA derivatives significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in mouse models, highlighting their potential as treatments for inflammatory diseases.

Antimicrobial Efficacy

Research indicated that ICA derivatives exhibited superior inhibitory effects against standard antibiotics in antimicrobial susceptibility tests, showcasing their potential for use in new antimicrobial therapies.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Curcumin Derivatives | Anti-proliferative and anti-inflammatory properties |

| Aurora Kinase A Inhibitors | Targeting cell division pathways | |

| Organic Synthesis | Dibenzylideneacetone Derivatives | Used as β-amyloid imaging probes |

| Para-Para Stilbenophanes | Synthesized via McMurry coupling | |

| Biological Studies | Cytotoxicity Against Cancer Cells | Significant effects on breast and colon cancer cells |

| Anti-inflammatory Action | Reduces TNF-alpha and IL-6 levels | |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism of action of indole-5-carboxaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding . Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Indole-3-carboxaldehyde: Similar structure but with the formyl group at the 3-position instead of the 5-position.

Indole-2-carboxaldehyde: Formyl group at the 2-position.

Indole-6-carboxaldehyde: Formyl group at the 6-position.

Uniqueness: Indole-5-carboxaldehyde is unique due to its specific position of the formyl group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of different chemical and biological properties compared to other indole carboxaldehydes .

Biological Activity

Indole-5-carboxaldehyde (I5CA) is a versatile compound in medicinal chemistry, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on recent research findings.

This compound has the molecular formula and is characterized by an indole ring with a carboxaldehyde functional group. Its synthesis often involves the condensation of various amines with indole derivatives, leading to a range of biologically active compounds. For instance, one study synthesized several derivatives from this compound, which were then screened for various biological activities, including cytotoxicity and antimicrobial activity .

1. Cytotoxicity

This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain synthesized Schiff bases derived from I5CA exhibited promising cytotoxicity against the KB-3-1 human cervix carcinoma cell line. The most potent derivative had an IC50 value of 19.6 μM, comparable to the reference compound (+)-Griseofulvin (IC50 = 19.2 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5-Indolylimino Derivative | 19.6 | KB-3-1 |

| Hydrazineylidene Derivative | 57.7 | KB-3-1 |

| (+)-Griseofulvin | 19.2 | KB-3-1 |

2. Antimicrobial Activity

I5CA has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that compounds derived from I5CA exhibited better antibacterial potency than standard antibiotics like ampicillin. Notably, some derivatives showed effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of indole derivatives, including I5CA. Compounds synthesized from I5CA were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives showed dual inhibition of COX-2 and lipoxygenase pathways, indicating their potential use in treating inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound derivatives and their biological targets at the molecular level. For example, docking analyses revealed that certain derivatives interact favorably with the active sites of enzymes involved in inflammation and cancer progression, such as MMP-8 and COX-2 . These interactions are crucial for the design of more potent derivatives.

Case Studies

Several case studies have explored the application of this compound in drug development:

- Anti-cancer Agents : A series of indole-based compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines, showing significant promise as anti-cancer agents.

- Antimicrobial Research : Compounds derived from I5CA were tested against a panel of bacteria and fungi, demonstrating superior activity compared to existing treatments.

- Inflammatory Disease Models : In vivo studies have shown that certain indole derivatives can alleviate symptoms in models of inflammatory diseases by modulating key inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Indole-5-carboxaldehyde, and how do they differ in methodology?

this compound can be synthesized via (1) Vilsmeier-Haack formylation , where indole derivatives react with DMF/POCl₃ to introduce the aldehyde group, and (2) enzymatic oxidation using NAD(P)/FAD-dependent monooxygenases, which selectively oxidize indole derivatives in aqueous conditions . The enzymatic approach avoids harsh reagents but requires optimization of pH, temperature, and substrate specificity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic structure.

- HPLC-MS for purity assessment and mass confirmation (MW: 145.16 g/mol).

- TLC with UV visualization to monitor reaction progress .

Q. How does the stability of this compound vary under different experimental conditions?

The compound is sensitive to light and oxidation. Store at 2–8°C in inert atmospheres. In aqueous solutions, stability decreases at extreme pH (<3 or >10) due to aldehyde group reactivity. Thermal degradation occurs above 150°C .

Q. What are the key spectral identifiers for distinguishing this compound from positional isomers?

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹.

- ¹H NMR : Distinctive singlet for the aldehyde proton and coupling patterns for indole protons (e.g., H-4 and H-6 show meta-coupling) .

Advanced Research Questions

Q. How can researchers address contradictory data in cross-coupling reactions involving this compound?

Contradictions (e.g., variable yields in photochemical C–H arylation) require:

- Systematic replication : Control solvent (DMSO enhances radical stability ), catalyst loading, and light intensity.

- Statistical analysis : Use ANOVA to identify significant variables.

- Literature comparison : Cross-reference with studies using analogous indole derivatives .

Q. What role does this compound play in C–H functionalization for DNA-encoded library (DEL) synthesis?

It serves as a radical acceptor in photochemical aryl radical addition , enabling diversity-oriented synthesis. The aldehyde group facilitates subsequent bioconjugation or derivatization. However, competing reactions (e.g., olefin addition) must be minimized via solvent optimization .

Q. How do enzymatic and chemical synthesis routes compare in scalability and selectivity for this compound?

- Enzymatic : High regioselectivity but limited scalability due to enzyme stability and cofactor requirements.

- Chemical : Scalable but requires purification to remove positional isomers (e.g., indole-4-carboxaldehyde). Hybrid approaches (e.g., immobilized enzymes in flow reactors) are emerging .

Q. What computational strategies predict the reactivity of this compound in multi-component reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy predicts susceptibility to nucleophilic attack .

Q. How can researchers optimize selectivity in the presence of competing indole derivatives?

- Steric effects : Use bulky directing groups (e.g., 3-methyl substitution) to block undesired reaction sites.

- Electronic effects : Electron-withdrawing substituents enhance aldehyde reactivity in nucleophilic additions .

Q. What are the challenges in integrating this compound into heterogeneous catalysis systems?

Challenges include:

- Catalyst poisoning : Adsorption of indole derivatives onto metal surfaces.

- Leaching : Use of covalent organic frameworks (COFs) or graphene supports improves stability.

- Reusability : Track catalyst performance over multiple cycles via ICP-MS .

Q. Methodological Guidance

- For systematic reviews : Follow PRISMA guidelines to evaluate synthetic routes, ensuring inclusion of both positive and negative results .

- For data presentation : Use heatmaps to visualize reaction yield trends across solvents, temperatures, and catalysts .

- For literature reviews : Prioritize primary sources (e.g., ACS, RSC journals) over patents to avoid commercial bias .

Properties

IUPAC Name |

1H-indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZUEEUKBYCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343325 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-69-6 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.